molecular formula C13H18BrNO3 B13580692 1,1-Dimethylethyl N-[4-(2-bromo-1-hydroxyethyl)phenyl]carbamate

1,1-Dimethylethyl N-[4-(2-bromo-1-hydroxyethyl)phenyl]carbamate

Katalognummer: B13580692
Molekulargewicht: 316.19 g/mol
InChI-Schlüssel: CLPIXUOHMVSETH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,1-Dimethylethyl N-[4-(2-bromo-1-hydroxyethyl)phenyl]carbamate is a chemical compound known for its unique structure and properties It is characterized by the presence of a carbamate group, a bromine atom, and a hydroxyethyl group attached to a phenyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Dimethylethyl N-[4-(2-bromo-1-hydroxyethyl)phenyl]carbamate typically involves the reaction of 4-(2-bromo-1-hydroxyethyl)phenylamine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

1,1-Dimethylethyl N-[4-(2-bromo-1-hydroxyethyl)phenyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The bromine atom can be reduced to form a hydrogen atom.

    Substitution: The bromine atom can be substituted with other functional groups such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate the substitution reaction.

Major Products Formed

    Oxidation: Formation of a carbonyl compound.

    Reduction: Formation of a hydroxyethyl compound.

    Substitution: Formation of substituted phenyl carbamates.

Wissenschaftliche Forschungsanwendungen

1,1-Dimethylethyl N-[4-(2-bromo-1-hydroxyethyl)phenyl]carbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1,1-Dimethylethyl N-[4-(2-bromo-1-hydroxyethyl)phenyl]carbamate involves its interaction with specific molecular targets and pathways. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The bromine atom and hydroxyethyl group may also contribute to the compound’s reactivity and binding affinity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Bromo-4-tert-butylphenol: Similar structure with a bromine atom and tert-butyl group attached to a phenyl ring.

    1-[4-Bromo-2-(1,1-dimethylethyl)phenyl]-1H-pyrrole-2,5-dione: Contains a bromine atom and tert-butyl group, but with a pyrrole ring instead of a carbamate group.

Uniqueness

1,1-Dimethylethyl N-[4-(2-bromo-1-hydroxyethyl)phenyl]carbamate is unique due to the presence of both a carbamate group and a hydroxyethyl group, which confer distinct chemical and biological properties

Eigenschaften

Molekularformel

C13H18BrNO3

Molekulargewicht

316.19 g/mol

IUPAC-Name

tert-butyl N-[4-(2-bromo-1-hydroxyethyl)phenyl]carbamate

InChI

InChI=1S/C13H18BrNO3/c1-13(2,3)18-12(17)15-10-6-4-9(5-7-10)11(16)8-14/h4-7,11,16H,8H2,1-3H3,(H,15,17)

InChI-Schlüssel

CLPIXUOHMVSETH-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C(CBr)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.